molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- CAS No. 16526-38-8

1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-

Cat. No. B100240
CAS RN: 16526-38-8
M. Wt: 438.6 g/mol
InChI Key: PIDQBYXUBNDCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTF, and it has a unique structure that makes it a promising candidate for use in different applications.

Mechanism Of Action

The mechanism of action of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is not fully understood. However, it is believed that the compound interacts with different biological molecules, including proteins and enzymes, leading to changes in their activity.

Biochemical And Physiological Effects

1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been shown to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help reduce oxidative stress in the body. Additionally, DTTF has been shown to have anti-inflammatory properties, which can help reduce inflammation in different tissues.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] in lab experiments is its unique structure, which makes it a promising candidate for use in different applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the limitations of using DTTF is its potential toxicity, which can limit its use in some applications.

Future Directions

There are many potential future directions for the use of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-]. One of the significant areas of research is the development of organic semiconductors for use in electronic devices. Additionally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in different fields.
Conclusion:
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a promising compound that has gained significant attention in scientific research due to its unique properties. The compound's potential applications in various fields, including organic electronics and drug development, make it a promising candidate for future research. Despite its potential benefits, further research is needed to fully understand the compound's mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a multi-step process that involves the reaction of different chemical reagents. The most common method for synthesizing this compound is through the reaction of 1,3-propanedithiol with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is then followed by a series of purification steps to obtain the final product.

Scientific Research Applications

1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound is in the field of organic electronics. DTTF has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of electronic devices.

properties

CAS RN

16526-38-8

Product Name

1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-

Molecular Formula

C10H12F6S6

Molecular Weight

438.6 g/mol

IUPAC Name

2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane

InChI

InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2

InChI Key

PIDQBYXUBNDCOH-UHFFFAOYSA-N

SMILES

C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F

Canonical SMILES

C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F

Other CAS RN

16526-38-8

synonyms

2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane]

Origin of Product

United States

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